molecular formula C20H20N4O4 B3131529 N-(1,4-dioxo-3-(pyrazin-2-ylmethylamino)-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide CAS No. 355405-02-6

N-(1,4-dioxo-3-(pyrazin-2-ylmethylamino)-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide

Cat. No. B3131529
CAS RN: 355405-02-6
M. Wt: 380.4 g/mol
InChI Key: NDZVBQAPSJJMNR-UHFFFAOYSA-N
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Description

N-(1,4-dioxo-3-(pyrazin-2-ylmethylamino)-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1,4-dioxo-3-(pyrazin-2-ylmethylamino)-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,4-dioxo-3-(pyrazin-2-ylmethylamino)-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrazine Derivatives and Biological Activity

Pyrazine derivatives are known for their diverse pharmacological effects, including antiproliferative, anti-infective, and effects on the cardiovascular or nervous system. The structural motif of pyrazine, integrated into various compounds, has been evaluated for its potential in treating diseases and as targets for drug development. Research indicates that pyrazine-based compounds may hold promise for future pharmaceutical applications due to their broad spectrum of biological activities (Doležal & Zítko, 2015). The inclusion of pyrazin-2-ylmethylamino groups in molecules can significantly affect their bioactivity and pharmacological profile, suggesting that our compound of interest may have noteworthy biological or therapeutic effects.

Acetamide Derivatives and Therapeutic Potential

Acetamide derivatives are another class of compounds with significant therapeutic potential. Studies on various acetamide derivatives have demonstrated a range of biological activities, including analgesic, anti-inflammatory, and antipyretic effects. For instance, the biological evaluation of certain benzotriazole-substituted acetamide compounds against DNA gyrase subunit B as potential antimicrobial agents shows the versatility of acetamide derivatives in drug design and development (PatilTejaswini & Amrutkar Sunil, 2021). This highlights the potential of N-(2-methoxyethyl)acetamide components in contributing to the antimicrobial activity, which might be applicable to our compound .

Synthesis and Application of Heterocyclic Compounds

The synthesis of heterocyclic compounds, including those containing pyrazole and pyrazine rings, plays a crucial role in medicinal chemistry. These compounds are found in a wide array of biologically active molecules with anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis and functionalization of such heterocycles are critical for the development of new therapeutic agents (A. M. Dar & Shamsuzzaman, 2015). The intricate molecular architecture of our compound, featuring both acetamide and pyrazine-derived motifs, suggests potential for diverse biochemical applications and as a scaffold for drug discovery.

properties

IUPAC Name

N-[1,4-dioxo-3-(pyrazin-2-ylmethylamino)naphthalen-2-yl]-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-13(25)24(9-10-28-2)18-17(23-12-14-11-21-7-8-22-14)19(26)15-5-3-4-6-16(15)20(18)27/h3-8,11,23H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZVBQAPSJJMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCOC)C1=C(C(=O)C2=CC=CC=C2C1=O)NCC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,4-dioxo-3-(pyrazin-2-ylmethylamino)-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,4-dioxo-3-(pyrazin-2-ylmethylamino)-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(1,4-dioxo-3-(pyrazin-2-ylmethylamino)-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide
Reactant of Route 4
N-(1,4-dioxo-3-(pyrazin-2-ylmethylamino)-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(1,4-dioxo-3-(pyrazin-2-ylmethylamino)-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide
Reactant of Route 6
N-(1,4-dioxo-3-(pyrazin-2-ylmethylamino)-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide

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